

# Application Notes and Protocols for Intracellular Delivery of IR-783 Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B15551816*

[Get Quote](#)

## Introduction

IR-783 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an excitation wavelength around 768-784 nm.<sup>[1]</sup> This property makes it an excellent candidate for *in vivo* imaging due to the deep tissue penetration of NIR light.<sup>[2][3]</sup> A key feature of IR-783 is its structure-inherent tumor-targeting capability, allowing it to accumulate preferentially in cancer cells compared to normal cells without the need for conjugation to a targeting ligand.<sup>[2][4][5][6][7]</sup> The underlying mechanism for this selectivity is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.<sup>[7][8][9]</sup>

The carboxylic acid functionality on related dye structures provides a versatile handle for covalent conjugation to a wide array of molecules, including antibodies, peptides, and therapeutic agents. This allows for the development of theranostic agents that combine the imaging properties of IR-783 with the targeting specificity or therapeutic action of the conjugated molecule. These application notes provide an overview of the methods for the intracellular delivery of IR-783 and its conjugates, present quantitative data for different delivery strategies, and offer detailed experimental protocols for researchers in cell biology and drug development.

## Mechanisms of Intracellular Uptake and Signaling Pathways

The intracellular delivery of IR-783, both in its free form and as part of a conjugate, is a critical step for its function as an imaging agent or a component of a therapeutic construct. The primary mechanism for the selective uptake of unconjugated IR-783 into cancer cells is an active transport process mediated by OATPs.<sup>[7][8]</sup> Inhibition of these transporters has been shown to abolish the uptake and accumulation of the dye in cancer cells.<sup>[7]</sup> Once inside the cell, IR-783 has been observed to localize within mitochondria and lysosomes.<sup>[2][5][7][8]</sup> This subcellular localization is significant, as mitochondrial accumulation can lead to increased production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, ultimately inducing apoptosis in cancer cells.<sup>[5]</sup>

For IR-783 conjugates delivered via nanoparticles, the entry mechanism is typically through endocytosis. The specific endocytic pathway can depend on the nanoparticle's physicochemical properties, such as size and surface chemistry.<sup>[10][11]</sup> For instance, doxorubicin and IR-783 formulated into ionic nanomedicines have been shown to enter cells via clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CVME), and macropinocytosis.<sup>[12]</sup>



[Click to download full resolution via product page](#)

**Caption:** Intracellular uptake pathways for IR-783 and its nanoparticle conjugates.

## Intracellular Delivery Strategies

Several strategies can be employed to deliver IR-783 conjugates into cells, ranging from direct administration of the dye to the use of sophisticated nanoparticle-based systems.

- **Intrinsic Targeting of Free Dye:** As mentioned, IR-783 itself has an inherent ability to target and enter cancer cells.[2][4][6] This makes it a valuable tool for imaging tumors without further modification.[13][14]
- **Direct Conjugation to Targeting Molecules:** The carboxylic acid group on IR-783 analogues can be activated to form an NHS-ester, which readily reacts with primary amines on proteins and peptides. This allows for the direct conjugation of IR-783 to antibodies or peptides that target specific cell surface receptors, thereby enhancing delivery to the target cell population.
- **Nanoparticle-Based Delivery:** Encapsulating or conjugating IR-783 within nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[15][16]
  - **Liposomes:** Liposomal formulations can enhance the accumulation of IR-783 in tumor tissues through the enhanced permeability and retention (EPR) effect.[17][18][19] They can also be functionalized with targeting ligands to further improve specificity.[18][19]
  - **Silica Nanoparticles:** Porous silica nanoparticles can be loaded with IR-783, offering a stable and biocompatible delivery vehicle.[16][20]
  - **Polymeric Micelles and Other Nanoparticles:** A variety of other nanoparticle platforms have been explored for the delivery of IR-783 and its conjugates, each with its own set of advantages.[5]

## Quantitative Data on Delivery and Efficacy

The choice of delivery method can significantly impact the efficiency of intracellular uptake and the resulting biological effect. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Cellular Uptake and Cytotoxicity

| Delivery Method  | Cell Line  | Incubation Time (h) | Concentration  | Outcome                                       | Reference |
|------------------|------------|---------------------|----------------|-----------------------------------------------|-----------|
| Free IR-783      | HT-29      | 4                   | 2-50 $\mu$ M   | No significant cytotoxicity                   | [4][21]   |
| Free IR-783      | ARCaPM     | 0.5                 | 1-50 $\mu$ M   | Concentration n-dependent uptake              | [7]       |
| IR-783 Liposomes | HCC827     | 48                  | 10 $\mu$ M     | Significantly lower viability vs. control     | [17]      |
| IR-783-sLip (5%) | A549       | 8                   | 1 mM HSPC      | 5.9 times stronger fluorescence than sLip/FAM | [22]      |
| Free IR-783      | MDA-MB-231 | 24                  | 20-160 $\mu$ M | IC50 ~80 $\mu$ M                              | [23]      |

Table 2: In Vivo Tumor Accumulation and Imaging

| Delivery Method    | Animal Model     | Time Post-Injection | Key Finding                            | Reference |
|--------------------|------------------|---------------------|----------------------------------------|-----------|
| Free IR-783        | HT-29 Xenograft  | 24 h                | Preferential accumulation in tumor     | [4][6]    |
| Free IR-783        | ARCaPM Xenograft | 24-96 h             | Dye retention in tumor                 | [7][14]   |
| IR-783-sLip (1-5%) | A549 Xenograft   | 8 h                 | Highest tumor-to-background ratio      | [24]      |
| IR-783-TR-LPs      | 4T1 Xenograft    | 8 h                 | Peak fluorescence signal at tumor site | [13]      |

## Experimental Protocols

### Protocol 1: General Procedure for In Vitro Cellular Uptake Analysis

This protocol describes a general method for assessing the intracellular uptake of IR-783 conjugates using fluorescence microscopy.

#### Materials:

- Cancer cell line of interest (e.g., HeLa, HT-29, A549)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- IR-783 conjugate solution
- 4% Paraformaldehyde (PFA) in PBS
- DAPI staining solution

- Glass coverslips or imaging-grade multi-well plates
- Fluorescence microscope with appropriate filter sets

**Procedure:**

- Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluence the next day.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Prepare the desired concentration of the IR-783 conjugate in complete culture medium. A typical starting concentration is 10-20 μM.[\[2\]](#)
- Remove the culture medium from the cells and wash once with PBS.
- Add the IR-783 conjugate solution to the cells and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[\[2\]](#)
- After incubation, remove the conjugate solution and wash the cells three times with PBS to remove any unbound conjugate.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Stain the cell nuclei by incubating with DAPI solution for 10 minutes at room temperature.
- Wash the cells twice with PBS and mount the coverslips onto microscope slides with an appropriate mounting medium.
- Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells and an NIR channel to visualize the intracellular IR-783 conjugate.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the in vitro cellular uptake assay of IR-783 conjugates.

## Protocol 2: Preparation of IR-783 Loaded Liposomes

This protocol details the thin-film hydration method for preparing IR-783 loaded liposomes.

### Materials:

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable lipid
- Cholesterol
- DSPE-PEG(2000)
- IR-783
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

### Procedure:

- Dissolve the lipids (e.g., DMPC, cholesterol, and DSPE-PEG) and IR-783 in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS by vortexing the flask. This will form multilamellar vesicles (MLVs).

- To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe or bath sonicator.
- For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 times).
- The resulting liposome solution can be purified to remove any unencapsulated IR-783 by methods such as size exclusion chromatography.



[Click to download full resolution via product page](#)

**Caption:** Workflow for preparing IR-783 loaded liposomes by thin-film hydration.

## Protocol 3: General Protocol for Conjugation of IR-783 Carboxylic Acid to an Antibody

This protocol provides a general method for conjugating a carboxylic acid-containing IR-783 dye to a monoclonal antibody using EDC/NHS chemistry.

### Materials:

- Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
- IR-783 with a carboxylic acid group
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)

- Desalting column (e.g., Sephadex G-25)
- Reaction buffer (e.g., MES buffer, pH 6.0)
- Quenching buffer (e.g., Tris or hydroxylamine)

Procedure:

- Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., MES buffer, pH 6.0) using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.[\[25\]](#)
- Activation of IR-783:
  - Dissolve IR-783 carboxylic acid in anhydrous DMSO to make a stock solution (e.g., 10 mM).
  - In a separate tube, dissolve EDC and NHS in anhydrous DMSO or reaction buffer.
  - Add a molar excess of EDC and NHS to the IR-783 solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.
- Conjugation Reaction:
  - Add the activated IR-783 NHS-ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized but a starting point of 10:1 is common.[\[25\]](#)
  - Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
- Purification:
  - Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
  - Collect the fractions containing the antibody-dye conjugate, which will typically elute first.
- Characterization:

- Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of IR-783.
- The functionality of the conjugated antibody can be assessed using standard immunoassays (e.g., ELISA).



[Click to download full resolution via product page](#)

**Caption:** General workflow for conjugating IR-783 carboxylic acid to an antibody.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IR-783 - CD Bioparticles [cd-bioparticles.net]
- 2. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polydopamine-Coated Solid Silica Nanoparticles Encapsulating IR-783 Dyes: Synthesis and NIR Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy Using IR-783 Liposomes for Advanced Tongue and Breast Cancers in Humans [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]

- 20. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 21. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 22. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 23. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 24. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 25. [bocsci.com](https://www.bocsci.com) [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Delivery of IR-783 Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551816#intracellular-delivery-methods-for-ir-754-carboxylic-acid-conjugates>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)